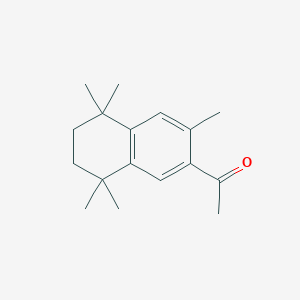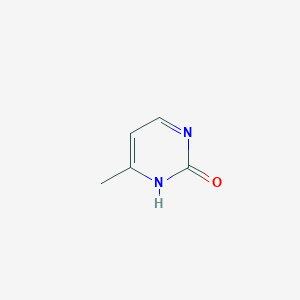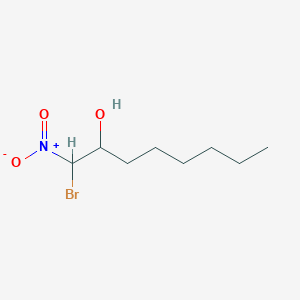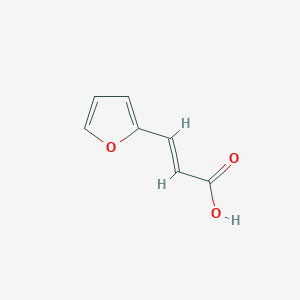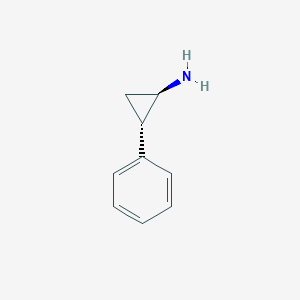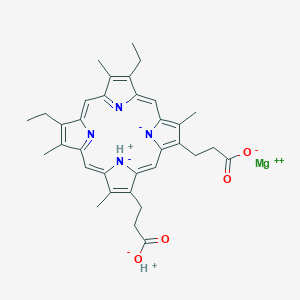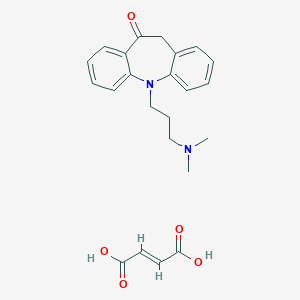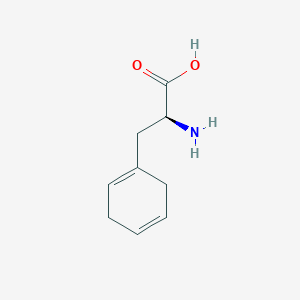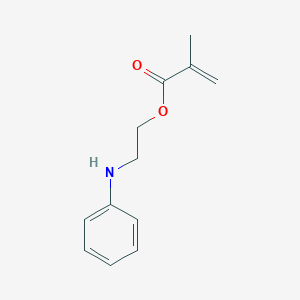
Methacrylic acid, 2-anilinoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacrylic acid, 2-anilinoethyl ester (MAEE) is a chemical compound that is widely used in scientific research. It is a monomer that is commonly used in the synthesis of polymers and copolymers. MAEE is also used as a building block in the production of various materials such as adhesives, coatings, and resins.
Mechanism Of Action
The mechanism of action of Methacrylic acid, 2-anilinoethyl ester is not well understood. However, it is believed that Methacrylic acid, 2-anilinoethyl ester acts as a crosslinking agent, which helps to strengthen the bonds between polymer chains. This results in the formation of a stronger and more durable material.
Biochemical And Physiological Effects
Methacrylic acid, 2-anilinoethyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause irritation to the skin, eyes, and respiratory system. It is important to handle Methacrylic acid, 2-anilinoethyl ester with care and to use appropriate safety equipment when working with this chemical.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Methacrylic acid, 2-anilinoethyl ester in lab experiments is its versatility. It can be used in the synthesis of various polymers and copolymers, which can be tailored to specific applications. Methacrylic acid, 2-anilinoethyl ester is also relatively easy to handle and can be synthesized using simple equipment.
One of the limitations of using Methacrylic acid, 2-anilinoethyl ester in lab experiments is its toxicity. It is important to handle Methacrylic acid, 2-anilinoethyl ester with care and to use appropriate safety equipment when working with this chemical. Methacrylic acid, 2-anilinoethyl ester is also relatively expensive compared to other monomers, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of Methacrylic acid, 2-anilinoethyl ester in scientific research. One area of interest is the development of new materials for use in the automotive and aerospace industries. These materials would need to be lightweight, durable, and resistant to extreme temperatures and environments.
Another area of interest is the development of new adhesives and coatings for use in the construction industry. These materials would need to be strong, durable, and resistant to weathering and corrosion.
Finally, there is potential for the use of Methacrylic acid, 2-anilinoethyl ester in the development of new drug delivery systems. Methacrylic acid, 2-anilinoethyl ester could be used as a building block in the production of polymers that can be used to encapsulate drugs and target specific tissues or organs in the body.
Conclusion:
Methacrylic acid, 2-anilinoethyl ester is a versatile monomer that has a wide range of applications in scientific research. It is used in the synthesis of various polymers and copolymers, as well as in the production of adhesives, coatings, and resins. Methacrylic acid, 2-anilinoethyl ester has potential for use in the development of new materials for use in the automotive, aerospace, and construction industries, as well as in the development of new drug delivery systems. However, it is important to handle Methacrylic acid, 2-anilinoethyl ester with care due to its toxicity.
Synthesis Methods
Methacrylic acid, 2-anilinoethyl ester can be synthesized through the reaction of methacrylic acid with 2-anilinoethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is a clear liquid that can be purified through distillation or chromatography.
Scientific Research Applications
Methacrylic acid, 2-anilinoethyl ester has a wide range of applications in scientific research. It is used in the synthesis of various polymers and copolymers, which are used in materials science and engineering. Methacrylic acid, 2-anilinoethyl ester is also used in the production of adhesives, coatings, and resins. These materials have applications in industries such as automotive, aerospace, and construction.
properties
CAS RN |
19288-59-6 |
|---|---|
Product Name |
Methacrylic acid, 2-anilinoethyl ester |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-anilinoethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-10(2)12(14)15-9-8-13-11-6-4-3-5-7-11/h3-7,13H,1,8-9H2,2H3 |
InChI Key |
UGCSBAYAYZNGRD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
Canonical SMILES |
CC(=C)C(=O)OCCNC1=CC=CC=C1 |
Other CAS RN |
19288-59-6 |
synonyms |
Methacrylic acid 2-anilinoethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Silane, trimethyl[(7-phenoxyheptyl)oxy]-](/img/structure/B92967.png)
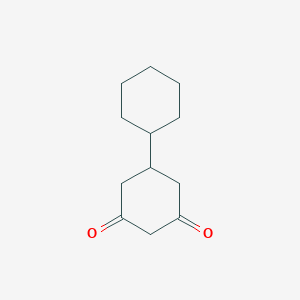
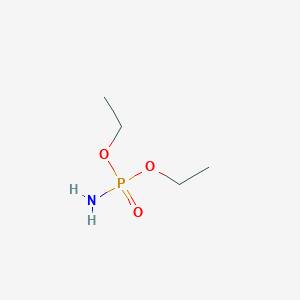
![(Z,Z)-N-[3-(9-octadecenylamino)propyl]-9-octadecenamide](/img/structure/B92973.png)
![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

